Cas no 949-69-9 (1-benzyl-piperidin-4-one oxime)

1-benzyl-piperidin-4-one oxime structure
949-69-9 structure
Produktname:1-benzyl-piperidin-4-one oxime
CAS-Nr.:949-69-9
MF:C12H16N2O
MW:204.268242835999
MDL:MFCD00277794
CID:40395
PubChem ID:70365

1-benzyl-piperidin-4-one oxime Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-Benzylpiperidin-4-one oxime
    • 1-benzyl-4-piperidone oxime
    • C12H16N2O
    • 1-Benzyl-piperidin-4-one oxime
    • 1-Benzyl-piperidin-4-oneoxime
    • 1-Benzyl-4-piperidinone oxime
    • N-(1-benzylpiperidin-4-ylidene)hydroxylamine
    • VIMRHNNRKUWOIZ-UHFFFAOYSA-N
    • 4-Piperidinone, 1-(phenylmethyl)-, oxime
    • CBDivE_001914
    • PubChem7927
    • Maybridge1_004091
    • Maybridge1_006623
    • Oprea1_835188
    • N-benzylpiperidin-4-one oxime
    • 1-Benzyl-4-piperidinone-oxime
    • ARONIS010760
    • HMS553B23
    • 1-(Phenylmethyl)-4-piperidinone oxime (ACI)
    • 4-Piperidone, 1-benzyl-, oxime (6CI, 7CI, 8CI)
    • N-Benzyl-4-piperidone oxime
    • 1-benzyl-piperidin-4-one oxime
    • MDL: MFCD00277794
    • Inchi: 1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2
    • InChI-Schlüssel: VIMRHNNRKUWOIZ-UHFFFAOYSA-N
    • Lächelt: O/N=C1/CCN(CC2C=CC=CC=2)CC/1

Berechnete Eigenschaften

  • Genaue Masse: 204.12600
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 15
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 212
  • Topologische Polaroberfläche: 35.8

Experimentelle Eigenschaften

  • Siedepunkt: 338.5℃ at 760 mmHg
  • PSA: 35.83000
  • LogP: 2.05050

1-benzyl-piperidin-4-one oxime Sicherheitsinformationen

1-benzyl-piperidin-4-one oxime Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

1-benzyl-piperidin-4-one oxime Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1106371-25g
N-(1-Benzylpiperidin-4-ylidene)hydroxylamine
949-69-9 97%
25g
¥110.00 2024-04-24
Enamine
EN300-106904-10.0g
N-(1-benzylpiperidin-4-ylidene)hydroxylamine
949-69-9 95%
10g
$69.0 2023-06-10
Enamine
EN300-106904-0.5g
N-(1-benzylpiperidin-4-ylidene)hydroxylamine
949-69-9 95%
0.5g
$21.0 2023-10-28
Chemenu
CM180510-25g
1-BENZYL-PIPERIDIN-4-ONE OXIME
949-69-9 95%+
25g
$82 2023-01-09
abcr
AB283515-1 g
1-Benzyl-piperidin-4-one oxime, 97%; .
949-69-9 97%
1g
€61.80 2023-04-26
TRC
B704078-100mg
1-benzyl-piperidin-4-one oxime
949-69-9
100mg
$ 70.00 2022-06-06
Chemenu
CM180510-100g
1-BENZYL-PIPERIDIN-4-ONE OXIME
949-69-9 95+%
100g
$204 2021-08-05
abcr
AB283515-5 g
1-Benzyl-piperidin-4-one oxime, 97%; .
949-69-9 97%
5g
€86.10 2023-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QT121-20g
1-benzyl-piperidin-4-one oxime
949-69-9 97%
20g
550.0CNY 2021-07-12
Chemenu
CM180510-100g
1-BENZYL-PIPERIDIN-4-ONE OXIME
949-69-9 95%+
100g
$204 2023-01-09

1-benzyl-piperidin-4-one oxime Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  5 h, 65 - 70 °C
Referenz
Synthesis and antifungal activity of 1-substituted piperidinone oxime ether
Yin, Anqin; Xue, Sijia; Fang, Zhikun; Chen, Long; Xu, Yang, Youji Huaxue, 2009, 29(3), 454-458

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  30 min, rt
1.2 Solvents: Ethanol ;  rt; 40 min, reflux
Referenz
A mild protocol for the synthesis of N-methyltransferase G9a inhibitor BIX-01294
Shi, Yajie; Chen, Yuanguang; Chen, Lu; Sun, Jianwen; Chen, Guoliang, Russian Chemical Bulletin, 2022, 71(11), 2489-2494

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  1 h, 80 °C
Referenz
Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2
Troxler, Thomas; Greenidge, Paulette; Zimmermann, Kaspar; Desrayaud, Sandrine; Druckes, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(14), 4085-4090

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  4 h, reflux
Referenz
Synthesis, characterization and antimitotic activity of N-benzyl piperidin-4-one oxime
Sundaresan, K.; Thangavel, M.; Tharini, K., Journal of Drug Delivery and Therapeutics, 2019, 9(1), 233-236

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  3 h, reflux
Referenz
Synthesis and antimicrobial studies of some new N- benzyl piperidin-4-one derivatives
Raja, K.; Umamatheswari, S.; Tharini, K., Pharmacia Sinica, 2016, 7(2), 41-44

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  1 h, reflux
Referenz
Synthesis and Evaluation of Multi-Target-Directed Ligands against Alzheimer's Disease Based on the Fusion of Donepezil and Ebselen
Luo, Zonghua; Sheng, Jianfei; Sun, Yang; Lu, Chuanjun; Yan, Jun; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9089-9099

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol
Referenz
Synthetic applications of 2-aryl-4-piperidones. X. Synthesis of 3-aminopiperidines, potential substances P antagonists
Diez, Anna; Voldoire, Aline; Lopez, Isabel; Rubiralta, Mario; Segarra, Victor; et al, Tetrahedron, 1995, 51(17), 5143-56

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Methanol ;  4 h, reflux
Referenz
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading
Yakukhnov, Sergey A.; Ananikov, Valentine P., Advanced Synthesis & Catalysis, 2019, 361(20), 4781-4789

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Water ;  10 min, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  30 min, rt
Referenz
Synthesis and in vitro assessment of antifungal activity of oximes, oxime ethers and isoxazoles
Diaz-Velandia, John; Duran-Diaz, Natalia; Robles-Camargo, Jorge; Loaiza, Alix Elena, Universitas Scientiarum (Pontificia Universidad Javeriana, 2011, 16(3), 294-302

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Hydroxylamine Solvents: Ethanol ;  reflux
Referenz
Design and synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones as VEGFR-2 kinase inhibitors
Han, Sun-Young; Choi, Jie Won; Yang, Jeon; Chae, Chong Hack; Lee, Jongkook; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(8), 2837-2842

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride Solvents: Pyridine ;  cooled; 5 h, reflux
1.2 Reagents: Sodium hydroxide ,  Sodium chloride Solvents: Water ;  pH 9 - 10, rt
Referenz
Efficient synthesis and identification of novel propane-1,3-diamino bridged CCR5 antagonists with variation on the basic center carrier
Fan, Xing; Zhang, Hu-Shan; Chen, Li; Long, Ya-Qiu, European Journal of Medicinal Chemistry, 2010, 45(7), 2827-2840

1-benzyl-piperidin-4-one oxime Raw materials

1-benzyl-piperidin-4-one oxime Preparation Products

1-benzyl-piperidin-4-one oxime Verwandte Literatur

Artikel empfehlen

Empfohlene Lieferanten
atkchemica
(CAS:949-69-9)1-benzyl-piperidin-4-one oxime
CL8552
Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:949-69-9)1-benzyl-piperidin-4-one oxime
A1235527
Reinheit:99%
Menge:100g
Preis ($):199